molecular formula C8H13NO2 B172121 (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid CAS No. 10344-62-4

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B172121
CAS RN: 10344-62-4
M. Wt: 155.19 g/mol
InChI Key: LIUAALCHBQSCCX-ZETCQYMHSA-N
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Description

“(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid” is a chemical compound with the molecular formula C9H14O2 . It is also known by other synonyms such as “(S)-Bicyclo [2.2.2]octane-2-carboxylic Acid” and "MFCD30322204" . The compound has a molecular weight of 154.21 g/mol .


Synthesis Analysis

The synthesis of similar structures like bicyclo [2.2.2]octane has been achieved through various methods. One approach involves a tandem reaction that permits rapid access to a wide range of bicyclo [2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Another method involves a cascade reaction that includes a Ag (I)-catalyzed alkyne cycloisomerization and oxa- [4 + 2]-cycloaddition to give an oxonium intermediate which subsequently undergoes a previously unexplored 1,2-alkyl migration to access highly strained spiro-2-oxabicyclo [2.2.2]octanes in high yields with excellent stereoselectivities .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m0/s1 . The compound also has a Canonical SMILES representation: C1CC2CCC1CC2C(=O)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.21 g/mol and a computed XLogP3-AA value of 2.3 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 154.099379685 g/mol . The topological polar surface area of the compound is 37.3 Ų .

Scientific Research Applications

Synthesis and Structural Characterization

(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid and its analogues have been extensively explored in scientific research for their potential applications in the synthesis of complex molecules. The synthesis and molecular structure of chiral derivatives, such as (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been characterized using advanced techniques like NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. These studies reveal intricate details about the crystal structure and the orthorhombic space group of these compounds, highlighting their unique chiral and noncentrosymmetric properties (Moriguchi et al., 2014).

Chemical Properties and Synthesis Routes

The chemical properties and practical syntheses of various nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid and 2-azabicyclo[2.2.2]octane-1-carboxylic acid, have been documented. These syntheses typically involve a limited number of steps and yield high-quality compounds. Key processes in these synthesis routes include the Strecker reaction and intramolecular nucleophilic cyclization, underscoring the intricate chemistry involved in creating these structurally complex molecules (Radchenko et al., 2009) (Casabona & Cativiela, 2006).

properties

IUPAC Name

(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUAALCHBQSCCX-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467959
Record name (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10344-62-4
Record name (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of developing a practical synthesis for (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid?

A1: The development of a practical synthesis for enantiomerically pure S-quinuclidine-2-carboxylic acid is significant for several reasons. Firstly, it allows for the production of larger quantities of the compound, which is crucial for further research and potential applications. [] This is particularly important because previous methods were often complex, expensive, or resulted in low yields. Secondly, having access to a practical synthesis enables researchers to study the compound's properties and potential uses in various fields. This could include exploring its role as a chiral building block in drug discovery, a ligand in asymmetric catalysis, or a tool in material science.

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